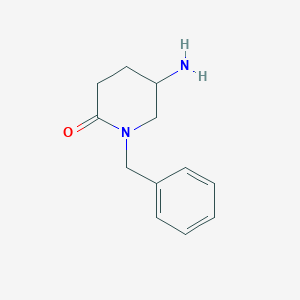

5-Amino-1-benzylpiperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

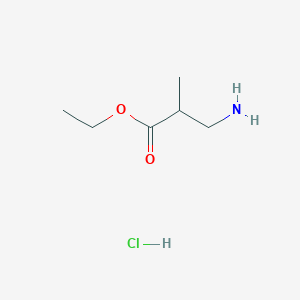

5-Amino-1-benzylpiperidin-2-one is a compound with the CAS Number: 156779-12-3 . It has a molecular weight of 204.27 and its IUPAC name is 5-amino-1-benzyl-2-piperidinone .

Molecular Structure Analysis

The InChI code for 5-Amino-1-benzylpiperidin-2-one is1S/C12H16N2O/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 . Physical And Chemical Properties Analysis

5-Amino-1-benzylpiperidin-2-one is a solid compound . It should be stored in a refrigerator .Scientific Research Applications

Antineoplastic and Chemopreventive Properties

A series of epidemiological, experimental, and preliminary clinical trials suggest that mesalazine, closely structurally related to aspirin and differing only by the presence of an amino group, may have antineoplastic and potentially prophylactic chemopreventive properties. Mesalazine's actions include inhibition of inflammatory cascades and reactions involved in cell growth and proliferation, potentially offering pathways for research into cancer prevention and treatment (Allgayer, 2003).

Anticancer Drug Candidates

The discovery and development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones highlight their excellent cytotoxic properties, often surpassing contemporary anticancer drugs. These molecules exhibit tumor-selective toxicity and act as modulators of multi-drug resistance, indicating a significant potential for further evaluations as antineoplastic drug candidates (Hossain et al., 2020).

Role in Allergic Diseases

Research on small molecule antagonists for chemokine CCR3 receptors indicates their potential in treating allergic diseases like asthma, atopic dermatitis, and allergic rhinitis. The inhibition of CCR3 with these antagonists suggests a valuable approach for managing these conditions, underscoring the importance of benzylpiperidine derivatives in therapeutic applications (Willems & IJzerman, 2009).

Serotonergic System Studies

The study of the brain serotonergic system with labeled α-methyl-l-tryptophan, an artificial amino acid and analog of tryptophan, suggests that labeled α-MTrp is a useful tracer to study brain serotonin synthesis. This research is relevant for understanding the role of serotonin in neuropsychiatric disorders and could potentially inform the development of therapeutic strategies (Diksic & Young, 2001).

Safety and Hazards

Future Directions

Piperidines, including 5-Amino-1-benzylpiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

5-amino-1-benzylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWBKHBCEIIAMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(CC1N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-benzylpiperidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)

![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2534332.png)

![6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2534334.png)

![(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2534335.png)

![Cyclopropyl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2534339.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-chloropyrimidine](/img/structure/B2534340.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2534349.png)